molecular formula C16H17N3OS B184968 N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide CAS No. 6281-64-7

N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide

Cat. No.: B184968
CAS No.: 6281-64-7
M. Wt: 299.4 g/mol
InChI Key: KLFUYYZGYDCQSZ-UHFFFAOYSA-N
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Description

N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide is a chemical compound with the molecular formula C16H17N3OS and a molecular weight of 299.4 g/mol. It is known for its unique properties and applications in various scientific fields.

Scientific Research Applications

N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is utilized for its potential therapeutic properties and as a tool for understanding biological processes. In industry, this compound is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Conclusion

N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide is a versatile compound with significant applications in scientific research. While detailed information on its preparation methods, chemical reactions, and mechanism of action is limited, its potential in various fields makes it a valuable compound for further study and development.

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-19(2)14-10-8-13(9-11-14)17-16(21)18-15(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFUYYZGYDCQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978487
Record name N-{[4-(Dimethylamino)phenyl]carbamothioyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6281-64-7
Record name Urea, 1-benzoyl-3-(p-(dimethylamino)phenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF K-1467
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[4-(Dimethylamino)phenyl]carbamothioyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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